molecular formula C7H3Br4NO2 B11970041 2-Amino-3,4,5,6-tetrabromobenzoic acid CAS No. 54098-90-7

2-Amino-3,4,5,6-tetrabromobenzoic acid

Cat. No.: B11970041
CAS No.: 54098-90-7
M. Wt: 452.72 g/mol
InChI Key: CLLXPTWYWVRGCW-UHFFFAOYSA-N
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Description

2-Amino-3,4,5,6-tetrabromobenzoic acid is a brominated aromatic compound with the molecular formula C7H3Br4NO2 It is characterized by the presence of four bromine atoms attached to the benzene ring, along with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5,6-tetrabromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. The process includes the following steps:

    Bromination: 2-Aminobenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3, 4, 5, and 6 positions of the benzene ring.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Nitro derivatives and other oxidized forms of the compound.

    Reduction Products: Alcohol derivatives and other reduced forms of the compound.

Scientific Research Applications

2-Amino-3,4,5,6-tetrabromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Industry: Used in the production of flame retardants and other brominated compounds with industrial significance.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5,6-tetrabromobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4,5,6-tetrabromobenzoic acid: Characterized by four bromine atoms on the benzene ring.

    2-Amino-3,4,5,6-tetrachlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine.

    2-Amino-3,4,5,6-tetrafluorobenzoic acid: Contains fluorine atoms, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms’ larger size and higher atomic weight influence the compound’s physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

54098-90-7

Molecular Formula

C7H3Br4NO2

Molecular Weight

452.72 g/mol

IUPAC Name

2-amino-3,4,5,6-tetrabromobenzoic acid

InChI

InChI=1S/C7H3Br4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14)

InChI Key

CLLXPTWYWVRGCW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)N)C(=O)O

Origin of Product

United States

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